

# "biological activity comparison of 2-Amino-3-(dimethylamino)pyrazine and its analogs"

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## Compound of Interest

Compound Name: 2-Amino-3-(dimethylamino)pyrazine

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## Comparative Biological Insights: 2-Amino-3-(dimethylamino)pyrazine and Its Analogs

A comprehensive analysis of **2-Amino-3-(dimethylamino)pyrazine** and its structurally related analogs reveals a versatile scaffold with significant potential in medicinal chemistry, demonstrating a range of biological activities including anticancer and antimicrobial effects. This guide synthesizes available experimental data to provide a comparative overview of their performance, details the methodologies for key experiments, and visualizes the associated biological pathways.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a structured look at the structure-activity relationships (SAR) of this promising class of compounds. The data presented herein is collated from various studies, highlighting the impact of substitutions at the 3-amino position of the 2-aminopyrazine core on biological efficacy.

## Data Presentation: A Comparative Analysis of Biological Activity

The biological activity of **2-Amino-3-(dimethylamino)pyrazine** analogs has been evaluated against various targets, primarily focusing on their potential as kinase inhibitors and

antimicrobial agents. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different analogs.

## Table 1: Rho Kinase (ROCK) Inhibitory Activity of 2,3-Diaminopyrazine Analogs

Several 2,3-diaminopyrazine derivatives have been identified as potent inhibitors of Rho kinase (ROCK), a key enzyme in cellular contraction, motility, and proliferation.[1] The following data from a study on 2,3-diaminopyrazines as ROCK inhibitors highlights the structure-activity relationship at the 3-position.[1]

Compound ID	R Group (at 3-amino position)	ROCK1 IC50 (nM)	ROCK2 IC50 (nM)
1	Piperidin-1-yl	380	110
2	Morpholin-4-yl	>10000	>10000
3	4-Methylpiperazin-1-yl	330	94
4	4-Hydroxypiperidin-1-yl	210	56
5	(S)-3-Fluoropyrrolidin-1-yl	160	38
6	Azetidin-1-yl	480	120

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[1]

## Table 2: Antimicrobial Activity of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides

A series of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides, which are structurally related to **2-amino-3-(dimethylamino)pyrazine**, have been evaluated for their antimycobacterial activity. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv is presented below.[2]

Compound ID	3-Alkylamino Substituent	N-Alkyl Substituent	MIC (µg/mL)
7	Hexylamino	Methyl	25
8	Heptylamino	Methyl	25
9	Octylamino	Methyl	25
10	Butylamino	Methyl	>100
11	Pentylamino	Methyl	50

MIC values represent the minimum concentration of the compound required to inhibit the visible growth of the microorganism.<sup>[2]</sup>

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

### Rho Kinase (ROCK) Inhibition Assay<sup>[1]</sup>

Objective: To determine the in vitro inhibitory activity of compounds against ROCK1 and ROCK2.

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant human ROCK1 and ROCK2 enzymes were used. A synthetic peptide substrate, derived from the myosin phosphatase targeting subunit 1 (MYPT1), was utilized.
- **Assay Procedure:** The assay was performed in a 96-well plate format. The reaction mixture contained the ROCK enzyme, the peptide substrate, ATP, and the test compound at various concentrations in a suitable buffer.
- **Incubation:** The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period.

- **Detection:** The amount of phosphorylated substrate was quantified using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescent kinase assay.
- **Data Analysis:** The IC<sub>50</sub> values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]

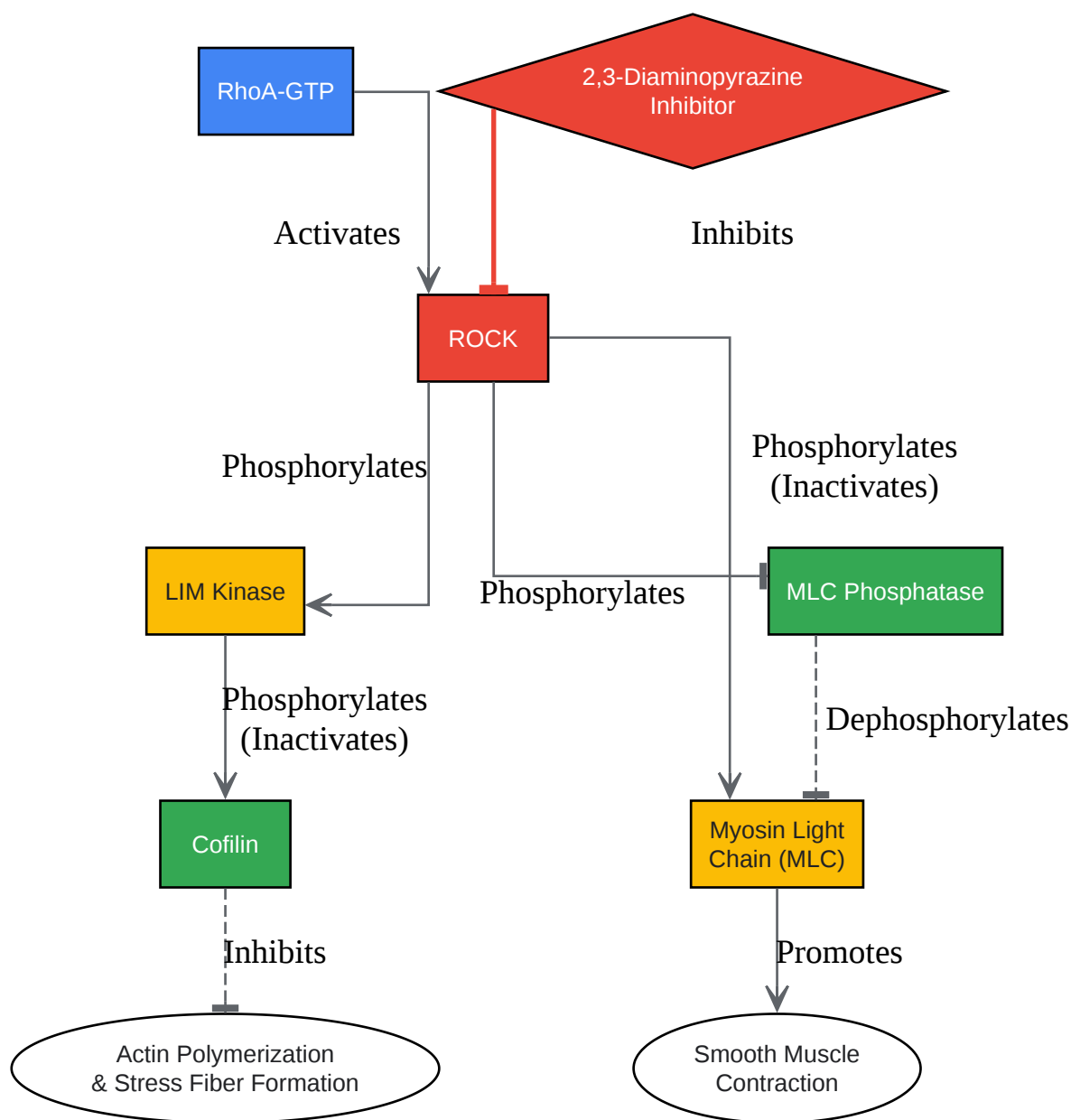
**Objective:** To determine the Minimum Inhibitory Concentration (MIC) of compounds against *Mycobacterium tuberculosis*.

**Methodology:**

- **Inoculum Preparation:** A suspension of *M. tuberculosis* H37Rv was prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 0.5.
- **Compound Dilution:** The test compounds were serially diluted in a 96-well microtiter plate containing the supplemented Middlebrook 7H9 broth.
- **Inoculation:** Each well was inoculated with the prepared bacterial suspension.
- **Incubation:** The plates were incubated at 37°C for 7-14 days.
- **MIC Determination:** The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria.

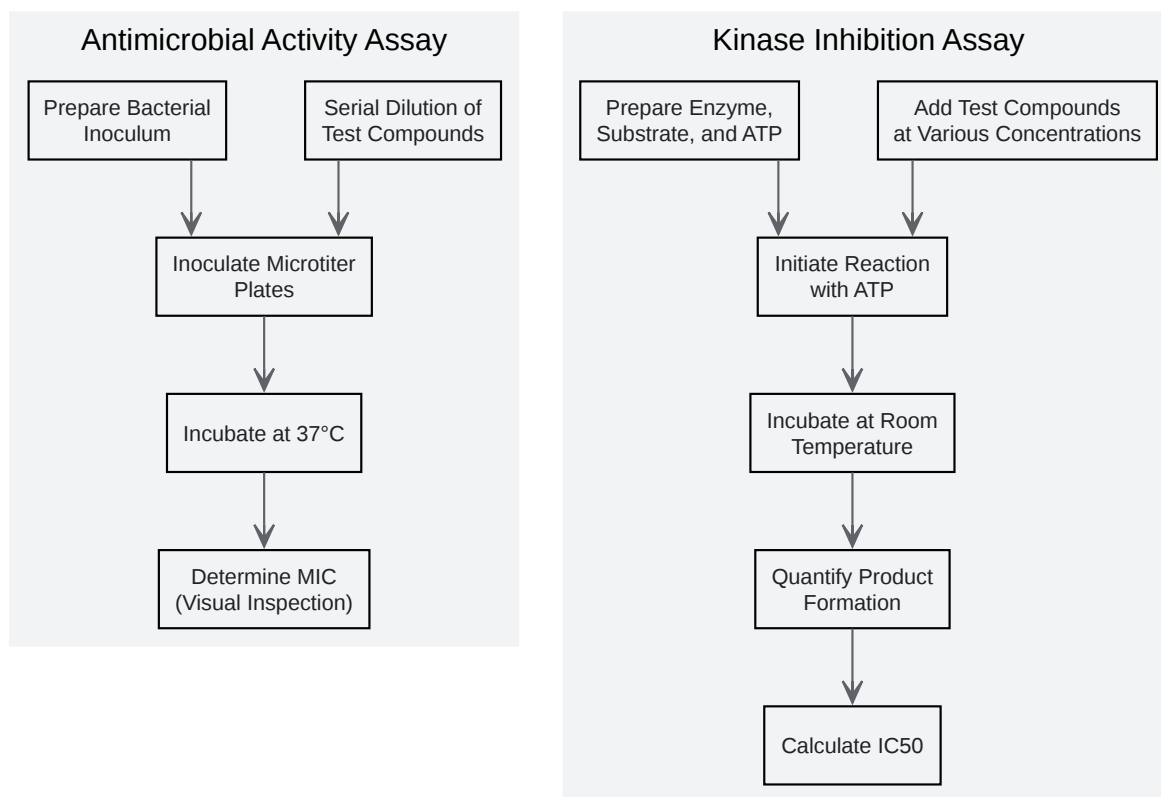
## Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the biological activities of **2-Amino-3-(dimethylamino)pyrazine** and its analogs.



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Rho Kinase (ROCK) Signaling Pathway and Inhibition.



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## References

- 1. 2,3-Diaminopyrazines as Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

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